5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound. It is related to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a dopaminergic neurotoxin . MPTP reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.69 and a melting point of 210-214°C .Scientific Research Applications
Synthesis and Characterization
One study highlights an efficient one-pot construction of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives via palladium-catalyzed cyclization-Heck reaction, showing potential for further transformation due to their nonconjugated diene structure (Yan et al., 2017). Another research focuses on the synthesis and crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into its molecular conformation and potential for further chemical studies (Sambyal et al., 2011).
Pharmacological Implications
The tetrahydropyridine (THP) moiety is part of many biologically active systems, with extensive research conducted on its synthesis and pharmacological properties due to the neurotoxic properties of similar compounds like MPTP. These studies aim to extend the database for structure-activity relationship (SAR) studies, with many promising drug candidates under clinical study (Mateeva et al., 2005).
Chemical Transformations and Applications
Research into 4-Phenyl-1,2,3,6-tetrahydropyridine has shown it to be a significant fragment in improving the potency of PARP-1 inhibitors, suggesting its utility in designing highly potent PARP-1 inhibitors (Ishida et al., 2005). Additionally, a study on the imination of 4-Aryl-1,2,3,6-tetrahydropyridines by Arylamines in the presence of potassium permanganate reveals a novel oxidative imination reaction, offering new pathways for chemical synthesis (Soldatenkov et al., 2001).
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .
Mode of Action
This compound is converted into 1-methyl-4-phenylpyridinium (MPP+) within the mitochondria of neurons . MPP+ is the active neurotoxin that inhibits mitochondrial complex I , leading to oxidative stress .
Pharmacokinetics
It is known that the compound is lipophilic, allowing it to cross theblood-brain barrier .
Result of Action
The result of the action of this compound is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .
Action Environment
It is known that the compound can cross the blood-brain barrier due to its lipophilic nature , suggesting that factors affecting the blood-brain barrier could potentially influence the compound’s action.
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as MPTP, can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Molecular Mechanism
It is known that similar compounds, such as MPTP, can be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as MPTP, can cause rapid onset of Parkinsonism .
Dosage Effects in Animal Models
It is known that similar compounds, such as MPTP, can cause Parkinson’s disease-like symptoms in various animal models .
Metabolic Pathways
It is known that similar compounds, such as MPTP, can be metabolized into the toxic cation MPP+ by the enzyme MAO-B .
Transport and Distribution
It is known that similar compounds, such as MPTP, can cross the blood-brain barrier due to their lipophilic nature .
Subcellular Localization
It is known that similar compounds, such as MPTP, can be metabolized into MPP+ in glial cells, specifically astrocytes .
Properties
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-7,12H,4,8-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERNNJNTNZDJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158878-54-7 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-5-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158878-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.